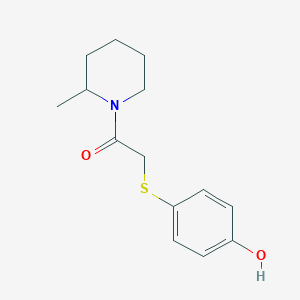

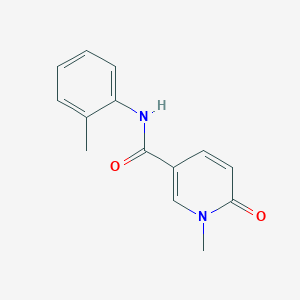

![molecular formula C10H14BrNO4S2 B7559534 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid](/img/structure/B7559534.png)

2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid, also known as BTSA1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2012 by a group of researchers led by Dr. Nathanael Gray at the Dana-Farber Cancer Institute in Boston, USA. Since then, BTSA1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mécanisme D'action

The mechanism of action of 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid involves the covalent modification of the active site cysteine residue of the target enzymes. This modification leads to the irreversible inhibition of the enzyme activity and the stabilization of the enzyme-substrate complex. In the case of USP1, USP7, and USP47, the inhibition of these enzymes by 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid leads to the accumulation of DNA damage and the degradation of oncogenic proteins, resulting in the suppression of tumor growth. In the case of viral infections, 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid targets host factors that are essential for viral replication, such as the host protease TMPRSS2, and thus inhibits viral entry and replication.

Biochemical and physiological effects:

2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid induces DNA damage and apoptosis, leading to the suppression of tumor growth. In addition, 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid has been shown to sensitize cancer cells to DNA-damaging agents, such as cisplatin and etoposide. In viral infections, 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid inhibits viral entry and replication, leading to the suppression of viral infectivity. Moreover, 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid has been found to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid has several advantages as a research tool, including its potent inhibitory activity against target enzymes and its broad-spectrum antiviral activity. Moreover, 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid has been shown to be stable in vitro and in vivo, making it suitable for pharmacological studies. However, there are also some limitations to the use of 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid in lab experiments. Firstly, 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid is a small molecule inhibitor, and thus its specificity and selectivity for target enzymes may be limited. Secondly, the covalent modification of the active site cysteine residue may lead to off-target effects and toxicity, which need to be carefully evaluated.

Orientations Futures

Despite the promising results obtained with 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid, there are still many future directions for research. Firstly, the specificity and selectivity of 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid for target enzymes need to be further evaluated using biochemical and structural analyses. Secondly, the pharmacokinetics and pharmacodynamics of 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid need to be studied in animal models and human clinical trials to determine its safety and efficacy. Thirdly, the potential applications of 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid in other diseases, such as viral hepatitis and autoimmune disorders, need to be explored. Finally, the development of new analogs and derivatives of 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid with improved potency and selectivity may lead to the discovery of new therapeutic agents.

Méthodes De Synthèse

The synthesis of 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid involves a series of chemical reactions, including bromination, sulfonylation, and amidation. The starting material is 3-bromothiophene-2-carboxylic acid, which is treated with thionyl chloride and then with sodium sulfite to yield 3-bromothiophene-2-sulfonic acid. The latter is then reacted with 2-amino-2-methyl-1-propanol and acetic anhydride to give the final product, 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid.

Applications De Recherche Scientifique

2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid has been shown to have potent inhibitory activity against several enzymes, including USP1, USP7, and USP47, which are involved in DNA repair and ubiquitin-mediated protein degradation. Inhibition of these enzymes can lead to the accumulation of DNA damage and the degradation of oncogenic proteins, making 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid a promising anticancer agent. Moreover, 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid has also been found to inhibit the replication of several viruses, including HIV, Ebola, and Zika, by targeting host factors that are essential for viral infection.

Propriétés

IUPAC Name |

2-[(3-bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO4S2/c1-3-7(2)12(6-9(13)14)18(15,16)10-8(11)4-5-17-10/h4-5,7H,3,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTUMLJHRGQOBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(CC(=O)O)S(=O)(=O)C1=C(C=CS1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)

![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)

![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)

![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)

![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)

![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)

![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)

![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)